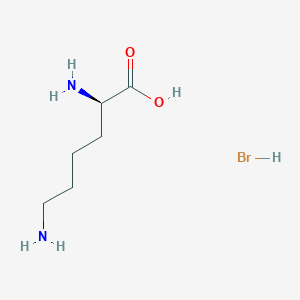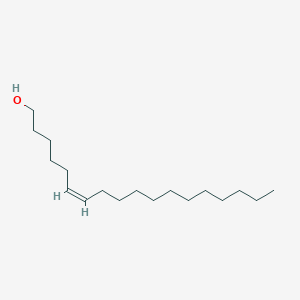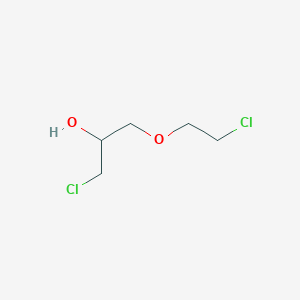
Poly-D-lysine hydrobromide
描述
聚-D-赖氨酸氢溴酸盐是一种合成聚合物,由 D-赖氨酸残基组成,每个残基都与一个氢溴酸分子结合。 该化合物以其促进细胞粘附到固体基质的能力而闻名,它通过增强细胞膜上带负电荷的离子与培养表面之间的静电相互作用来实现 。 该聚合物的分子量范围为 30,000 到 70,000 道尔顿 .
作用机制
聚-D-赖氨酸氢溴酸盐通过增强其带正电荷的聚合物链与细胞膜和其他表面上的带负电荷的离子之间的静电相互作用发挥作用 。 这种相互作用增加了带正电荷的细胞结合位点的数量,从而促进细胞粘附和生长 .
类似化合物:
独特性: 聚-D-赖氨酸氢溴酸盐独特之处在于它对消化聚-L-赖氨酸的细胞的酶降解具有抵抗力。 这使其在需要长期细胞粘附的应用中特别有用 .
准备方法
合成路线和反应条件: 聚-D-赖氨酸氢溴酸盐通过 D-赖氨酸单体的聚合反应合成。 该过程涉及使用氢溴酸形成氢溴酸盐,这增强了聚合物在水中的溶解度 。聚合反应通常在受控条件下进行,以达到所需的分子量范围。
工业生产方法: 在工业环境中,聚-D-赖氨酸氢溴酸盐的生产涉及大型聚合反应器,其中 D-赖氨酸单体在氢溴酸的存在下聚合。 所得聚合物随后进行纯化和冻干,以获得稳定且水溶性的产品 .
化学反应分析
反应类型: 聚-D-赖氨酸氢溴酸盐主要进行静电相互作用,而不是传统的化学反应,如氧化、还原或取代。 带正电荷的聚合物与细胞膜和其他表面上的带负电荷的离子相互作用 .
常用试剂和条件: 聚-D-赖氨酸氢溴酸盐合成中涉及的主要试剂是氢溴酸。 聚合反应在受控的 pH 值和温度条件下进行,以确保形成所需的聚合物 .
主要形成产物: 在氢溴酸存在下,D-赖氨酸聚合反应形成的主要产物是聚-D-赖氨酸氢溴酸盐,它是一种水溶性聚合物,分子量范围为 30,000 到 70,000 道尔顿 .
科学研究应用
聚-D-赖氨酸氢溴酸盐在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
相似化合物的比较
Poly-L-lysine: Similar to poly-D-lysine, but composed of L-lysine residues.
Poly-DL-lysine: A racemic mixture of D-lysine and L-lysine residues.
Uniqueness: Poly-D-lysine hydrobromide is unique in its resistance to enzymatic degradation by cells that digest poly-L-lysine. This makes it particularly useful in applications where long-term cell adhesion is required .
属性
IUPAC Name |
(2R)-2,6-diaminohexanoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.BrH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXAGTSTSPYCEP-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)O)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27964-99-4 | |
| Details | Compound: Poly-D-lysine hydrobromide | |
| Record name | Poly-D-lysine hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27964-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Poly-D-lysine hydrobromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16703 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[4-(Diethylamino)phenyl]carbamoyl]benzoic acid](/img/structure/B3121034.png)












